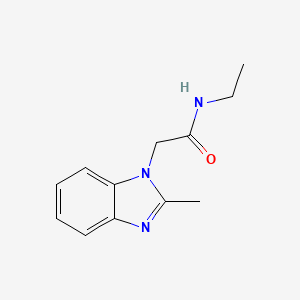
1-Cyclopentyl-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one, commonly known as CPP or O-2050, is a synthetic opioid analgesic drug that was first synthesized in 1960. CPP belongs to the family of piperidine-based opioids and is structurally similar to fentanyl and its derivatives. CPP is a potent analgesic drug that has been used in scientific research to study the opioid receptor system and its effects on pain and other physiological functions.
作用机制
CPP exerts its analgesic effects by binding to the mu-opioid receptor and activating a cascade of intracellular signaling pathways that lead to the inhibition of neurotransmitter release and the modulation of pain perception. CPP also activates the reward pathway in the brain, which can lead to the development of addiction and dependence with prolonged use.
Biochemical and Physiological Effects
CPP has been shown to produce potent analgesic effects in animal models of acute and chronic pain. CPP has also been shown to produce respiratory depression, sedation, and hypothermia at high doses. CPP has been used to study the effects of opioids on the gastrointestinal tract, as well as their potential for abuse and addiction.
实验室实验的优点和局限性
CPP is a potent and selective mu-opioid receptor agonist that has been widely used in scientific research to study the opioid receptor system and its effects on pain and other physiological functions. CPP has high potency and efficacy, which makes it a valuable tool for studying the opioid receptor system. However, CPP is a Schedule I controlled substance in the United States, which makes it difficult to obtain and use in research. CPP also has a high potential for abuse and addiction, which must be carefully considered when using it in laboratory experiments.
未来方向
There are several future directions for research on CPP and other opioids. One area of research is the development of safer and more effective opioid analgesics that have reduced potential for abuse and addiction. Another area of research is the development of new therapies for opioid addiction and overdose. Additionally, research is needed to better understand the mechanisms of opioid tolerance and dependence, as well as the long-term effects of opioid use on the brain and other physiological systems.
合成方法
CPP can be synthesized by the reaction of cyclopentanone, piperidine, and methyl 4-piperidone-1-carboxylate in the presence of a reducing agent such as sodium borohydride. The reaction yields CPP as a white crystalline powder with high purity and potency. CPP is a Schedule I controlled substance in the United States and is tightly regulated due to its potential for abuse and addiction.
科学研究应用
CPP has been widely used in scientific research to study the opioid receptor system and its effects on pain and other physiological functions. CPP has been shown to selectively bind to the mu-opioid receptor, which is one of the three main types of opioid receptors in the body. The mu-opioid receptor is responsible for mediating the analgesic effects of opioids, as well as other physiological functions such as respiration, gastrointestinal motility, and reward.
属性
IUPAC Name |
1-cyclopentyl-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-12-6-8-17(9-7-12)16(20)13-10-15(19)18(11-13)14-4-2-3-5-14/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZLSZAMPIYJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)




![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)



